molecular formula C12H8ClN3 B180387 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-64-8

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B180387
CAS No.: 135782-64-8
M. Wt: 229.66 g/mol
InChI Key: ASEIZQFWGZKAKO-UHFFFAOYSA-N
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Description

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom at the 8th position and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-[1,2,4]triazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The phenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are common.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products depend on the specific oxidation or reduction pathway.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.

Mechanism of Action

The mechanism of action of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[4,3-a]quinoxaline
  • [1,2,4]Triazolo[4,3-a]pyrimidine

Uniqueness

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEIZQFWGZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577480
Record name 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-64-8
Record name 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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